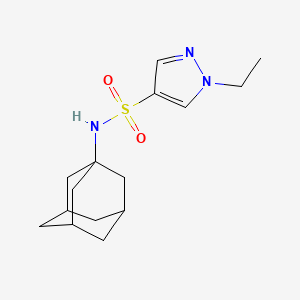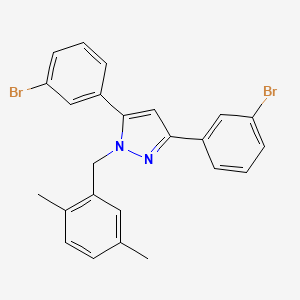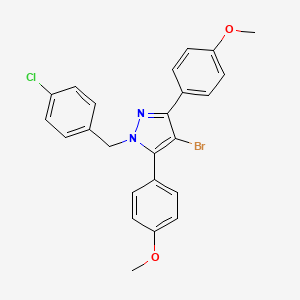
N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide is a compound that features an adamantane core, a pyrazole ring, and a sulfonamide group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications. The pyrazole ring is a five-membered ring containing two nitrogen atoms, which contributes to the compound’s potential biological activity. The sulfonamide group is a functional group that is commonly found in many drugs due to its ability to interact with biological targets.
Métodos De Preparación
The synthesis of N4-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantyl nitrate with sulfuric acid to form the adamantyl carbocation, which can then react with various nucleophiles . The pyrazole ring can be synthesized through the cyclization of appropriate precursors, and the sulfonamide group is introduced through sulfonation reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The adamantyl and pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, taking advantage of its stable adamantane core and reactive functional groups.
Biology: It is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: The sulfonamide group is a common feature in many drugs, and this compound is explored for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N4-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the pyrazole and sulfonamide groups interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide can be compared with other adamantane derivatives and sulfonamide-containing compounds:
Similar Compounds: N-(1-Adamantyl)-4-nitrobenzamide, N-(1-Adamantyl)-N’-(4-guanidinobenzyl)urea, and other adamantane-based sulfonamides.
This detailed article provides a comprehensive overview of N4-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H23N3O2S |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-1-ethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H23N3O2S/c1-2-18-10-14(9-16-18)21(19,20)17-15-6-11-3-12(7-15)5-13(4-11)8-15/h9-13,17H,2-8H2,1H3 |
Clave InChI |
WJVPNPGNMOYPAB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10936987.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936994.png)


![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10937001.png)
![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10937007.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937009.png)
![1-benzyl-3,6-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937035.png)
![4-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10937037.png)
![N-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937045.png)
![1-benzyl-N-(2-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937053.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide](/img/structure/B10937060.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B10937064.png)
